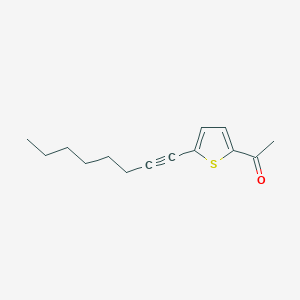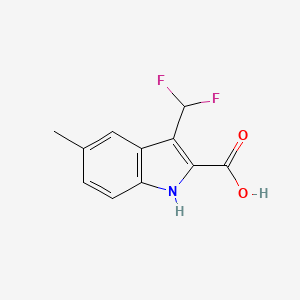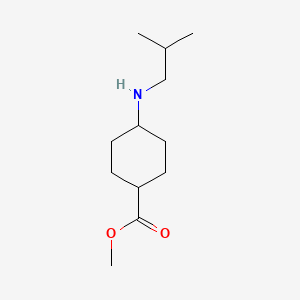
1-(5-Oct-1-ynyl-2-thienyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[5-(1-octyn-1-yl)-2-thienyl]- is an organic compound with the molecular formula C14H18OS It is a derivative of ethanone, featuring a thienyl group substituted with an octynyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[5-(1-octyn-1-yl)-2-thienyl]- typically involves the reaction of 2-thienyl ethanone with 1-octyne under specific conditions. The reaction is often catalyzed by transition metals such as palladium or copper to facilitate the coupling of the thienyl and octynyl groups. The reaction conditions include:
Solvent: Commonly used solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Catalyst: Palladium or copper catalysts are used to promote the coupling reaction.
Industrial Production Methods
Industrial production of Ethanone, 1-[5-(1-octyn-1-yl)-2-thienyl]- follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-[5-(1-octyn-1-yl)-2-thienyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thienyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thienyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-[5-(1-octyn-1-yl)-2-thienyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of Ethanone, 1-[5-(1-octyn-1-yl)-2-thienyl]- involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell function and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanone, 1-(2-thienyl)-: A simpler derivative with a thienyl group but without the octynyl chain.
Ethanone, 1-[5-(1-hydroxyethylidene)-1,3-cyclopentadien-1-yl]-: Another derivative with different substituents on the thienyl ring.
Uniqueness
Ethanone, 1-[5-(1-octyn-1-yl)-2-thienyl]- is unique due to the presence of the octynyl chain, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
662138-55-8 |
|---|---|
Molekularformel |
C14H18OS |
Molekulargewicht |
234.36 g/mol |
IUPAC-Name |
1-(5-oct-1-ynylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C14H18OS/c1-3-4-5-6-7-8-9-13-10-11-14(16-13)12(2)15/h10-11H,3-7H2,1-2H3 |
InChI-Schlüssel |
OSIFEBCQKKXSIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC#CC1=CC=C(S1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-hydroxybenzoate](/img/structure/B12071620.png)
![(3R)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B12071621.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B12071623.png)





![{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine](/img/structure/B12071640.png)

![3-[3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]sulfanylpropanoic acid](/img/structure/B12071671.png)



